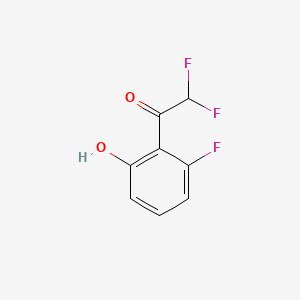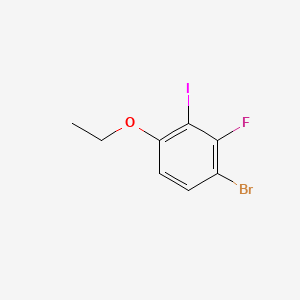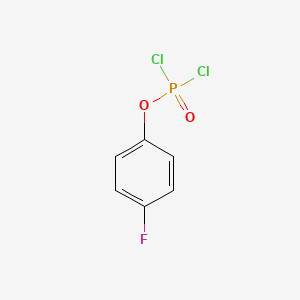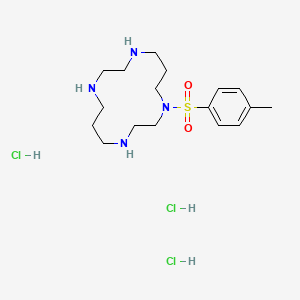![molecular formula C8H16N2O2 B14761516 (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine CAS No. 1844-13-9](/img/structure/B14761516.png)
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a hydroxyimino group and a hydroxylamine group, making it a versatile reagent in various chemical reactions. It is often used in organic synthesis and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine typically involves the reaction of nitromethane with hydroxylamine under acidic conditions. The process includes the following steps:
Acid-Catalyzed Hydrolysis: Nitromethane is hydrolyzed in the presence of an acid catalyst, such as hydrochloric acid, to produce hydroxylamine hydrochloride.
Reaction with Hydroxylamine: The hydroxylamine hydrochloride is then reacted with a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize side reactions. The use of homogeneous synthesis systems has been shown to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .
Aplicaciones Científicas De Investigación
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in biochemical assays and as a crosslinking agent in protein studies.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine involves its reactivity with various molecular targets. The hydroxyimino group can form covalent bonds with nucleophiles, while the hydroxylamine group can participate in redox reactions. These interactions enable the compound to modify proteins, nucleic acids, and other biomolecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine Hydrochloride: A common reagent used in organic synthesis and biochemical applications.
Nitroso Compounds: These compounds share similar reactivity with the hydroxyimino group.
Amines: Structurally similar but lack the hydroxyimino group, leading to different reactivity patterns.
Uniqueness
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine is unique due to its dual functional groups, which provide a combination of reactivity not found in simpler compounds like hydroxylamine hydrochloride or nitroso compounds. This dual functionality allows for more versatile applications in synthesis and research .
Propiedades
Número CAS |
1844-13-9 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H16N2O2/c1-3-4-5-6-8(10-12)7(2)9-11/h11-12H,3-6H2,1-2H3/b9-7+,10-8+ |
Clave InChI |
QWZWEPGZEVKURL-FIFLTTCUSA-N |
SMILES isomérico |
CCCCC/C(=N\O)/C(=N/O)/C |
SMILES canónico |
CCCCCC(=NO)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


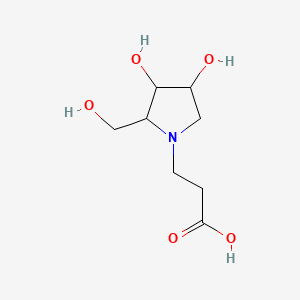
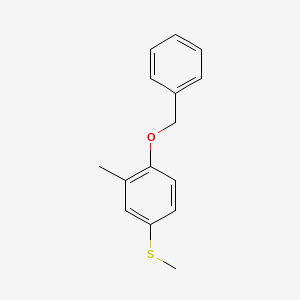
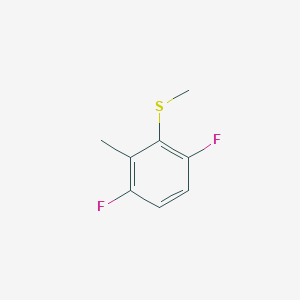
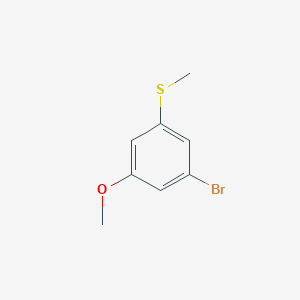
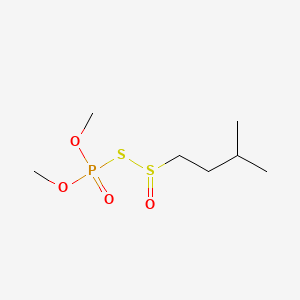
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
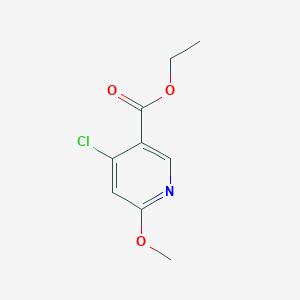
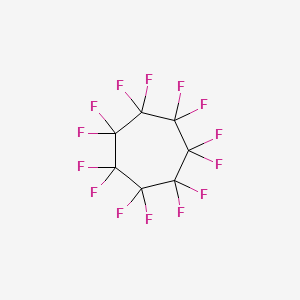
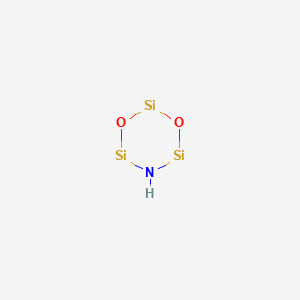
![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
